![molecular formula C22H28N2O4S B2357474 N-(2-methoxybenzyl)-2-(1-tosylpiperidin-2-yl)acetamide CAS No. 941955-38-0](/img/structure/B2357474.png)
N-(2-methoxybenzyl)-2-(1-tosylpiperidin-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-methoxybenzyl)-2-(1-tosylpiperidin-2-yl)acetamide, also known as MTAPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. MTAPA has been found to exhibit various biochemical and physiological effects, making it a promising candidate for drug development.
Scientific Research Applications
Organic Synthesis and Pharmaceutical Development
Versatile Reagents for N-Alkylacetamide Synthesis : In the context of organic synthesis, derivatives similar to N-(2-methoxybenzyl)-2-(1-tosylpiperidin-2-yl)acetamide serve as versatile reagents. For instance, p-methoxybenzyl N-acetylcarbamate potassium salt and 2,4-dimethoxybenzyl N-acetylcarbamate potassium salt are highlighted for their role in producing N-alkylacetamides, vital components in natural and pharmaceutical products. These compounds are described as stable, easy-to-handle, and capable of reacting with various alkyl halides and sulfonates to yield substituted products, which can be further transformed into N-alkylacetamides upon cleavage under mild acidic conditions, showcasing the utility of such derivatives in synthetic chemistry (Sakai et al., 2022).
Radioligand Synthesis for PET Studies : Another significant application lies in the synthesis of radioligands for positron emission tomography (PET) studies. Derivatives resembling this compound, such as [11C]PBR28, demonstrate the potential for preclinical and clinical PET studies in animals and humans. These compounds facilitate the investigation of various biological processes and diseases, highlighting their importance in medical research (Wang et al., 2009).
Biochemical Studies
Study of 5-HT2A Receptor Antagonists : The compound AC90179, structurally similar to this compound, was labeled with [11C]-methylation for PET imaging studies. Despite its potential as a 5-HT2A antagonist, the lack of tracer retention or specific binding indicated it could not be used for imaging 5-HT2A receptors, providing insights into the biochemical interactions of similar compounds (Prabhakaran et al., 2006).
Investigation of Peripheral Benzodiazepine Receptors : Aryloxyanilides, including N-acetyl- N-(2-methoxycarbonylbenzyl)-2-phenoxyaniline and N-(2-methoxybenzyl)- N-(4-phenoxypyridin-3-yl)acetamide, have been developed for imaging brain peripheral benzodiazepine receptors (PBR) in vivo using PET. These compounds demonstrate high brain uptake and specific binding to PBR, underscoring their utility in neurological research (Briard et al., 2008).
properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4S/c1-17-10-12-20(13-11-17)29(26,27)24-14-6-5-8-19(24)15-22(25)23-16-18-7-3-4-9-21(18)28-2/h3-4,7,9-13,19H,5-6,8,14-16H2,1-2H3,(H,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SISXYHLNFRDFCW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NCC3=CC=CC=C3OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.